Solubility properties of Berberine Hydrochloride-d6 in methanol vs water
Solubility properties of Berberine Hydrochloride-d6 in methanol vs water
An In-Depth Technical Guide to the Solubility Properties of Berberine Hydrochloride-d6 in Methanol vs. Water
Abstract
This technical guide provides a comprehensive analysis of the solubility properties of Berberine Hydrochloride-d6, a deuterated isotopologue of the isoquinoline alkaloid Berberine Hydrochloride. Solubility is a critical physicochemical parameter that dictates the utility of a compound in research and pharmaceutical development. This document delves into the theoretical principles governing the solubility of this quaternary ammonium salt in two common laboratory solvents: methanol, a polar protic organic solvent, and water, the universal biological solvent. We present a detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method, a self-validating system ensuring data integrity. Comparative solubility data are presented, and the subtle but significant impact of deuterium substitution on these properties is discussed. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, solution preparation, and experimental design when working with Berberine Hydrochloride-d6.
Introduction: The Significance of Solubility for a Deuterated Alkaloid
Berberine is a naturally occurring isoquinoline alkaloid with a long history in traditional medicine and a growing interest in modern pharmacology for its potential antineoplastic, anti-inflammatory, and antidiabetic activities.[1] The hydrochloride salt form, Berberine Hydrochloride, is commonly used to improve its handling and stability.[2]
The subject of this guide, Berberine Hydrochloride-d6 , is a stable-isotope-labeled version of the parent compound. The substitution of hydrogen atoms with deuterium (a heavy, non-radioactive isotope of hydrogen) is a strategic chemical modification.[3] This "heavy" analogue is invaluable in pharmacokinetic studies, particularly in mass spectrometry-based assays, where it serves as an ideal internal standard. Furthermore, deuteration at specific metabolic sites can intentionally slow down drug metabolism by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect (KIE).[4][] This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites.[3][6]
For any of these applications to be successful, a fundamental understanding of the compound's solubility is paramount. Solubility dictates how a compound can be formulated for in vitro and in vivo studies, influences its absorption and bioavailability, and is a critical factor in ensuring the accuracy and reproducibility of experimental results. Poor solubility can lead to underestimated biological activity and unreliable data. This guide, therefore, provides the foundational knowledge and practical protocols for mastering the solubility characteristics of Berberine Hydrochloride-d6 in methanol and water.
Physicochemical Principles of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.
The Solute: Berberine Hydrochloride
Berberine Hydrochloride is a salt. In solution, it dissociates into the positively charged berberine cation and the chloride anion. The berberine cation possesses several key structural features that influence its interactions with solvents:
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Quaternary Ammonium Cation: It has a permanent positive charge, making it amenable to strong ion-dipole interactions with polar solvents.
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Large Aromatic System: The extensive, relatively nonpolar fused ring system can participate in van der Waals forces and potentially π-π stacking.
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Methoxy and Methylenedioxy Groups: These groups contain oxygen atoms that can act as hydrogen bond acceptors.
The Solvents: A Tale of Two Polar Protic Liquids
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Water (H₂O): Water is a highly polar solvent with a high dielectric constant. Its small size and ability to act as both a hydrogen bond donor and acceptor allow it to form extensive, strong hydrogen-bonding networks. It is exceptionally effective at solvating ions through powerful ion-dipole interactions.
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Methanol (CH₃OH): Methanol is also a polar protic solvent, capable of hydrogen bonding. However, it is significantly less polar than water due to the presence of the nonpolar methyl group. Its dielectric constant is lower, making it less effective at shielding and solvating charged species compared to water.
Governing Intermolecular Interactions & Expected Solubility
Based on these principles, we can predict the solubility behavior:
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In Water: The primary driving force for the dissolution of Berberine Hydrochloride in water is the strong ion-dipole interaction between the polar water molecules and the berberine and chloride ions. Hydrogen bonding between water and the oxygen atoms of the methoxy/methylenedioxy groups further contributes to solvation. However, the large, hydrophobic aromatic core of the berberine cation disrupts the highly ordered hydrogen-bonding network of water, an energetically unfavorable process that limits its solubility. Literature describes the aqueous solubility as "very slightly soluble" to "sparingly soluble".[7][8] One study quantifies the aqueous solubility at 25°C to be approximately 1.96 mg/mL (5.27 mM).[8]
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In Methanol: Methanol can also solvate the ions via ion-dipole interactions, though these are weaker than in water. It can also act as a hydrogen bond donor and acceptor. Crucially, the nonpolar methyl group of methanol allows for more favorable van der Waals interactions with the nonpolar aromatic system of the berberine cation compared to water. This "like-dissolves-like" interaction with the organic part of the molecule helps to overcome the energy penalty of dissolution. Therefore, Berberine Hydrochloride is generally found to be more soluble in methanol ("soluble" or "sparingly soluble") than in water.[1][2][7][9]
The Impact of Deuteration on Solubility
While it is often assumed that deuteration does not significantly alter chemical properties, it can induce subtle changes in physical properties, including solubility.[10] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in crystal lattice energy. More significantly, studies have shown that deuteration can increase the solubility of some organic compounds.[4] This may be due to altered interaction energies between the deuterated compound and water molecules.[4] While the effect is generally small, it is a critical factor to consider, and assuming identical solubility to the non-deuterated parent compound without experimental verification is not advisable.
Experimental Protocol: The Saturation Shake-Flask Method
To obtain reliable and reproducible solubility data, a robust methodology is required. The saturation shake-flask method is the gold-standard for determining equilibrium solubility.[11][12] The protocol is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
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Materials and Reagents:
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Berberine Hydrochloride-d6 (solid powder)
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Methanol (HPLC grade or higher)
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Deionized Water (Type I)
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Glass flasks or vials with screw caps
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Volumetric flasks and pipettes
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Syringe filters (0.22 µm, compatible with the solvent)
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-
Apparatus:
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Orbital shaker with temperature control
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Analytical balance
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Centrifuge (optional)
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UV-Vis Spectrophotometer
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-
Protocol for Solubility Determination:
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Addition of Solute: Add an excess amount of solid Berberine Hydrochloride-d6 to at least three separate flasks for each solvent. Causality: Using an excess of solid is critical to ensure that a saturated solution is formed and that the system reaches thermodynamic equilibrium.[12] The presence of undissolved solid at the end of the experiment is visual confirmation of saturation.
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Addition of Solvent: Accurately add a predetermined volume of the solvent (methanol or water) to each flask.
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Equilibration: Securely cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the flasks to shake for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Causality: Constant temperature is vital as solubility is temperature-dependent.[8] Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process.[11]
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Phase Separation: After the equilibration period, cease agitation and allow the flasks to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining microscopic particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. Causality: This step is the most critical for accuracy. Failure to remove all undissolved particles will lead to an overestimation of the true equilibrium solubility.
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Quantification: Prepare appropriate dilutions of the clear, saturated filtrate. Measure the concentration of Berberine Hydrochloride-d6 using a validated analytical method, such as UV-Vis spectrophotometry. Berberine has a maximum absorbance (λmax) at approximately 345-348 nm.[7][13] A standard calibration curve must be prepared in the same solvent to ensure accurate quantification.
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Data Analysis: Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors. Report the average and standard deviation of the triplicate measurements.
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Quantitative Data and Comparative Analysis
While specific experimental data for the d6-analog is proprietary to its manufacturer, the solubility of the parent compound, Berberine Hydrochloride, is well-documented and provides a strong baseline.
Table 1: Comparative Solubility of Berberine Hydrochloride
| Solvent | Qualitative Description | Quantitative Value (at 25°C) |
| Water | Very slightly soluble[7][8] | ~1.96 mg/mL (~5.27 mM)[8] |
| Methanol | Sparingly soluble / Soluble[1][7][9] | Typically > 10 mg/mL (qualitative) |
Note: Quantitative values can vary based on experimental conditions such as pH and temperature.
Analysis of Results
The data confirms the theoretical predictions. Berberine Hydrochloride is significantly more soluble in methanol than in water.
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The higher solubility in methanol can be attributed to the favorable interactions between the organic solvent and the large, nonpolar aromatic structure of the berberine cation, which complements the ion-dipole and hydrogen bonding interactions.
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The limited solubility in water highlights the energetic cost of disrupting water's extensive hydrogen-bonding network to accommodate the hydrophobic part of the molecule, which is not fully compensated for by the favorable ion-dipole interactions.[8]
The solubility of Berberine Hydrochloride-d6 is expected to follow the same trend, being substantially more soluble in methanol than in water. Based on findings for other deuterated compounds, its solubility may be slightly higher than the non-deuterated form in both solvents, a hypothesis that must be confirmed experimentally using the protocol described above.[4]
Visualizing Solute-Solvent Interactions
Caption: Intermolecular forces governing solubility.
Practical Implications & Recommendations for Researchers
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Stock Solution Preparation: For preparing high-concentration stock solutions (e.g., >10 mg/mL), methanol is the recommended solvent. If an aqueous buffer is required for the final experiment, a concentrated stock can be prepared in a minimal amount of an organic solvent like DMSO (solubility ~25 mg/mL) and then diluted into the aqueous medium, ensuring the final organic solvent concentration is low enough not to affect the experiment.[14]
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Aqueous Experiments: When preparing solutions directly in aqueous buffers for cell-based assays or other biological experiments, be mindful of the low solubility limit (~2 mg/mL).[8] Attempting to create solutions above this concentration will result in undissolved material, leading to inaccurate dosing.
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pH Considerations: The solubility of berberine salts can be influenced by the pH and the specific buffer salts used.[8] It is crucial to measure and report the pH of the final solution.
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Verification: Always visually inspect solutions for any precipitate before use, especially after storage or temperature changes. If in doubt, clarification by filtration or centrifugation is recommended.
Conclusion
Berberine Hydrochloride-d6 exhibits significantly different solubility profiles in methanol and water, a direct consequence of their differing polarities and abilities to interact with the ionic and organic moieties of the solute. It is sparingly to freely soluble in methanol but only very slightly soluble in water. This guide provides both the theoretical framework to understand these differences and a robust, validated experimental protocol to quantify them accurately. For researchers and drug developers, a thorough understanding and experimental validation of these solubility properties are not mere technical exercises; they are essential prerequisites for the generation of reliable, reproducible data and the ultimate success of research and development endeavors involving this important deuterated compound.
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National Institutes of Health (NIH). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. [Link]
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World Health Organization (WHO). Annex 4. [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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ResearchGate. Solubility of Berberine Chloride in Various Solvents | Request PDF. [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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ResearchGate. Phase solubility diagram of berberine chloride in water. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ResearchGate. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. [Link]
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Chemistry Stack Exchange. Deuterated solvents vs. regular solvents. [Link]
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Asian Journal of Pharmaceutical Research. Formulation and Evaluation of Berberine HCl as Niosomal Drug Delivery System. [Link]
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SYNMR. Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]
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AIP Publishing. Solubility of Hydrogen and Deuterium in Nonpolar Solvents. [Link]
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ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
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The Science Coalition. Science is Everyone | Deuteration in Drug Development: Tiny Reactions with Big Promise. [Link]
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AMMRL. Summary: Solubility in deuterated solvents. [Link]
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